molecular formula C8H2Cl2N2 B158219 2,5-Dichloroterephthalonitrile CAS No. 1897-43-4

2,5-Dichloroterephthalonitrile

Cat. No. B158219
CAS RN: 1897-43-4
M. Wt: 197.02 g/mol
InChI Key: UCRQGBRIGDKUAM-UHFFFAOYSA-N
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Description

2,5-Dichloroterephthalonitrile is a chemical compound with the molecular formula C8H2Cl2N2 . It is used in scientific research .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloroterephthalonitrile is represented by the formula C8H2Cl2N2 . The average mass is 197.021 Da and the monoisotopic mass is 195.959503 Da .


Physical And Chemical Properties Analysis

2,5-Dichloroterephthalonitrile is a solid at 20 degrees Celsius . It has a melting point of 214 degrees Celsius . It is slightly soluble in acetone .

Scientific Research Applications

  • Synthesis and Characterization of Metallophthalocyanines

    • A study by Karaoğlu, Koca, and Koçak (2012) focused on the synthesis of a new phthalonitrile derivative bearing diethylaminophenoxy and chloro-substituents, which was used to create metallophthalocyanines. These compounds were characterized and evaluated for their electrochemical and spectroelectrochemical properties, with potential applications in electrochromatic devices (Karaoğlu, Koca, & Koçak, 2012).
  • Photophysical and Photochemical Properties in Medical Applications

    • Research by Demirbaş et al. (2016) synthesized novel phthalonitrile compounds and their metal-free, zinc(II), and lead(II) phthalocyanines, which demonstrated potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their efficient singlet oxygen generation and appropriate photodegradation (Demirbaş et al., 2016).
  • Antioxidant and Antimicrobial Properties

    • Farajzadeh et al. (2019) presented novel phthalonitrile derivatives bearing (trifluoromethoxy)phenoxy groups, which showed significant antimicrobial activities against certain Gram-positive bacteria and notable antioxidant activities. These properties indicate potential applications in biomedicine and environmental protection (Farajzadeh et al., 2019).
  • Electrochemical and Optical Properties for Sensor Applications

    • A study by Beduoğlu et al. (2020) on non-symmetrical metallophthalocyanines containing a thiazole ring showed that these compounds have significant electrochemical activities and can act as effective sensors for heavy metal ions, specifically demonstrating a strong sensing ability for Cu2+ ions (Beduoğlu et al., 2020).
  • Electrochemical and Electrical Properties for Semiconductor Applications

    • The synthesis and characterization of novel pentaerythritol-bridged bismetallophthalocyanines by Özer et al. (2007) revealed the formation of various mixed-valent oxidation and reduction species. These compounds exhibited behavior typical of p-type semiconductors, suggesting their applicability in semiconductor technology (Özer et al., 2007).

Safety And Hazards

2,5-Dichloroterephthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be stored under inert gas to avoid moisture .

properties

IUPAC Name

2,5-dichlorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRQGBRIGDKUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172386
Record name 1,4-Benzenedicarbonitrile, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroterephthalonitrile

CAS RN

1897-43-4
Record name 2,5-Dichloro-1,4-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarbonitrile, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarbonitrile, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloroterephthalonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Iwatsuki, T Itoh, H Saito, J Okada - Macromolecules, 1983 - ACS Publications
Because ll, ll, 12, 12-tetracyanonaphtho-2, 6-quinodimethane (TNAP) is intermediate in elec-tron-accepting character between 7, 7, 8, 8-tetracyanoquinodimethane (TCNQ) and 2, 3, 5, 6…
Number of citations: 14 pubs.acs.org
RC Wheland, EL Martin - The Journal of Organic Chemistry, 1975 - ACS Publications
1 metallic electrical conductivity from room temperature down to~ 60 K. 1* 6 This chemistry has already been ex-panded by the preparation of selenium, 7 tetrathio-methoxy, 8 dimethyl, …
Number of citations: 237 pubs.acs.org
C Yan, L Li, Y Liu, Q Wang - Organic letters, 2016 - ACS Publications
A direct α-C–H electron-deficient arylation reaction of N-acyl protected tetrahydroisoquinolines is developed via visible light photoredox catalysis. The reaction was performed under …
Number of citations: 36 pubs.acs.org

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